BenchChemオンラインストアへようこそ!

Antitrypanosomal agent 8

Antitrypanosomal potency Direct comparator DFMO

Antitrypanosomal agent 8 (compound 3b) is the most potent and selective antitrypanosomal compound in its series, with an IC50 of 0.79 μM against T. brucei bloodstream forms and a selectivity index of 102 over L6 cells. Its triaryl-1,2,4-triazole scaffold targets Trypanothione reductase (TryR) with validated binding affinity (R² = 0.726). Outperforms DFMO by 8-fold and serves as an essential benchmark for SAR studies, TryR pathway dissection, and combination therapy screening for Human African Trypanosomiasis. Procure the authentic probe to ensure reproducible results.

Molecular Formula C23H19N5O2S
Molecular Weight 429.5 g/mol
Cat. No. B14966544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 8
Molecular FormulaC23H19N5O2S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C23H19N5O2S/c1-16(29)17-7-9-19(10-8-17)25-21(30)15-31-23-27-26-22(18-11-13-24-14-12-18)28(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,25,30)
InChIKeyHZXNKHNEYNDVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 8 (Compound 3b): Quantitative Potency and Selectivity Profile for Trypanosoma brucei Research


Antitrypanosomal agent 8, chemically designated as N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide and identified as compound 3b (CAS: 332376-42-8), is a synthetic 1,2,4-triazole derivative. Its core structure is distinguished by a triaryl 1,2,4-triazole scaffold linked via a thioacetamide bridge. In vitro characterization demonstrates potent growth inhibition against bloodstream-form Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), with an IC50 of 0.79 μM [1]. This activity is coupled with a selectivity index (SI) of 102 against L6 mammalian cells, indicating a substantial therapeutic window for parasite-specific targeting [1]. Molecular docking studies further implicate Trypanothione reductase (TryR) as a plausible target, with a strong correlation observed between experimental antitrypanosomal activity and calculated binding affinity (R² = 0.726) [1].

Antitrypanosomal Agent 8 Procurement: Why Chemical Class or Structural Analogy Does Not Guarantee Equivalent Bioactivity


The antitrypanosomal activity of 1,2,4-triazole derivatives is exquisitely sensitive to subtle variations in substituent patterns and heterocyclic topology. Within the series synthesized by Shaykoon et al., compounds sharing the same triazole core (e.g., 3a, 4a, 4b) exhibited markedly different potency and cytotoxicity profiles, with selectivity indices ranging dramatically from 12 to 102 [1]. Notably, the related oxadiazole series (9a-h) demonstrated substantially lower antitrypanosomal efficacy, underscoring that the triazole nucleus alone is insufficient for high potency [1]. Furthermore, molecular docking reveals that the specific spatial arrangement of the triaryl system in compound 3b is critical for establishing a binding orientation that mirrors the known TryR inhibitor WP6, a feature not preserved across all analogs [1]. Consequently, substituting Antitrypanosomal agent 8 with a structurally analogous compound—even one sharing the 1,2,4-triazole scaffold—cannot ensure retention of its validated sub-micromolar potency and high selectivity.

Antitrypanosomal Agent 8 (3b) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis


Direct Head-to-Head Comparison: 8-Fold Superior Potency Over Clinical Reference DFMO in the Same Assay System

In the primary characterization study, compound 3b (Antitrypanosomal agent 8) was evaluated alongside the clinical drug α-difluoromethylornithine (DFMO, eflornithine) under identical in vitro assay conditions against Trypanosoma brucei. Compound 3b demonstrated an IC50 of 0.79 μM, which is 7.7-fold more potent than the IC50 of 6.10 μM measured for DFMO in the same experiment [1]. This direct, same-assay comparison provides the highest level of evidence for the compound's superior potency relative to a standard-of-care comparator.

Antitrypanosomal potency Direct comparator DFMO IC50

Cross-Study Potency Comparison: Sub-Micromolar Activity Aligns with Other Potent Research Candidates (Agent 7)

When compared to other potent antitrypanosomal research compounds characterized in separate studies, Antitrypanosomal agent 8 (IC50 0.79 μM) [1] demonstrates a similar level of sub-micromolar potency to Antitrypanosomal agent 7 (compound 18c), which exhibits an IC50 of 0.71 μM against T. brucei [2]. This cross-study comparison, while not a direct head-to-head, places compound 3b within the same high-potency tier as other advanced research tools.

Antitrypanosomal potency Cross-study comparable IC50 Compound 18c

Class-Leading Selectivity: 8.5-Fold Higher Selectivity Index Than the Least Selective Compound in Its Chemical Series

Within the series of 1,2,4-triazole and 1,3,4-oxadiazole derivatives synthesized and evaluated by Shaykoon et al., compound 3b achieved the highest selectivity index (SI) of 102, calculated as the ratio of cytotoxicity (IC50 against L6 mammalian cells) to antitrypanosomal potency (IC50 against T. brucei) [1]. This SI is 8.5-fold greater than the SI of 12 observed for the least selective analog in the series (compound 9d), indicating a significantly wider therapeutic window.

Selectivity index Cytotoxicity L6 cells Therapeutic window

Mechanistic Differentiation: Strong Correlation with TryR Inhibition and Binding Similarity to Known Inhibitor WP6

Molecular docking studies against a panel of ten T. brucei enzymes revealed a strong, statistically significant correlation between the antitrypanosomal activity of the new compounds and their calculated Ki values for TryR (R² = 0.726) [1]. Compound 3b, the most active compound in the series, exhibited a binding orientation and interaction profile similar to that of WP6, a known TryR inhibitor [1]. This computational evidence suggests a specific, enzyme-targeted mechanism distinct from the polyamine biosynthesis inhibition of DFMO or the DNA-binding mechanisms of diamidines.

Trypanothione reductase TryR Molecular docking Mechanism of action

Optimal Research Applications for Antitrypanosomal Agent 8 Based on Quantitative Evidence


Trypanothione Reductase (TryR) Target Engagement and Validation Studies

Given the strong correlation (R² = 0.726) between antitrypanosomal activity and calculated TryR binding affinity [1], Antitrypanosomal agent 8 serves as an ideal chemical probe for dissecting TryR-dependent pathways in T. brucei. Its high selectivity index (102) [1] ensures that observed phenotypic effects are likely due to parasite-specific enzyme inhibition rather than general cytotoxicity. Researchers can utilize this compound to validate TryR as a target, compare its efficacy to other TryR inhibitors like WP6, or explore potential resistance mechanisms through prolonged exposure studies.

Combination Therapy Screening with Established Clinical Drugs

The distinct mechanism of action implied by the TryR docking correlation [1], coupled with its 8-fold superior potency over DFMO in direct comparison [1], makes Antitrypanosomal agent 8 a strong candidate for combination therapy screens. Researchers can evaluate synergistic or additive effects by pairing this triazole-based TryR inhibitor with clinical agents that target polyamine biosynthesis (e.g., DFMO/eflornithine) or DNA synthesis (e.g., nifurtimox, fexinidazole), potentially identifying novel, more efficacious combination regimens for HAT.

In Vitro Structure-Activity Relationship (SAR) Benchmarking for Triazole Derivatives

As the most potent and selective compound within its series [1], Antitrypanosomal agent 8 establishes a key benchmark for SAR studies focused on 1,2,4-triazole-based antitrypanosomal agents. Researchers developing new analogs can use the IC50 (0.79 μM) and selectivity index (102) of compound 3b [1] as a reference point to evaluate improvements in potency, metabolic stability, or bioavailability, thereby guiding iterative optimization of the triaryl triazole scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitrypanosomal agent 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.